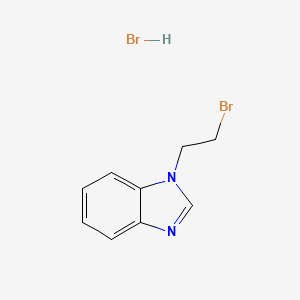

1-(2-Bromoethyl)-1H-benzimidazole hydrobromide

Description

Contextualization within N-Substituted Benzimidazole (B57391) Chemistry

The benzimidazole nucleus, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a privileged scaffold in medicinal chemistry. arabjchem.orgnih.gov This is due in part to its structural similarity to naturally occurring purine (B94841) nucleobases, which allows benzimidazole derivatives to interact with various biological targets. researchgate.netresearchgate.net The chemical versatility of the benzimidazole ring system, particularly at the N-1, C-2, and C-5/6 positions, allows for extensive structural modifications to modulate biological activity. nih.gov

1-(2-Bromoethyl)-1H-benzimidazole hydrobromide falls within the class of N-substituted benzimidazoles. The substitution at the nitrogen atom (N-1) is a common strategy to enhance the pharmacological properties of the benzimidazole core. arabjchem.org The nature of the substituent at this position can significantly influence the molecule's bioactivity, solubility, and metabolic stability. tsijournals.com N-alkylation, the process of adding an alkyl group to the nitrogen, is a fundamental reaction in the synthesis of these derivatives. researchgate.net Compounds with N-alkyl substituents have demonstrated a wide range of biological effects, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities. tsijournals.comnih.govihmc.us

The presence of the bromoethyl group specifically designates this compound as a haloalkyl-substituted benzimidazole, a subclass of N-substituted benzimidazoles that are particularly useful as reactive intermediates for further chemical elaboration. tsijournals.com

Significance of this compound as a Precursor and Intermediate

The primary significance of this compound in chemical research lies in its role as a synthetic precursor and intermediate. The bromoethyl side chain is a key functional feature, acting as a potent electrophile that can react with a wide variety of nucleophiles. This reactivity is central to its utility in building more complex molecular architectures.

In a typical synthetic application, the compound is used in N-alkylation reactions where it reacts with nucleophilic species such as amines, thiols, or alcohols. tsijournals.com This reaction results in the formation of a new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bond, effectively linking the benzimidazole moiety to another molecule via a two-carbon ethyl bridge. This strategy is a cornerstone for creating libraries of novel benzimidazole derivatives for biological screening. For instance, reacting the compound with various primary or secondary amines would yield a series of N-(2-(1H-benzimidazol-1-yl)ethyl)-substituted amines.

The general mechanism for N-alkylation using a functionalized halide like 1-(2-bromoethyl)-1H-benzimidazole involves the nucleophilic attack on the carbon atom adjacent to the bromine, displacing the bromide ion. These reactions are typically carried out in the presence of a base to neutralize the hydrobromide salt and deprotonate the nucleophile if necessary. tsijournals.com This straightforward and versatile reactivity makes the compound an invaluable tool for medicinal chemists aiming to explore the structure-activity relationships (SAR) of new benzimidazole-based therapeutic agents. nih.gov

Current Landscape and Future Directions in Academic Inquiry

The current research landscape for benzimidazole derivatives is vibrant and focused on several key areas. A major trend is the development of more efficient and environmentally friendly "green" synthesis methods. nih.govnih.gov Techniques such as microwave-assisted synthesis are being employed to reduce reaction times, improve yields, and minimize the use of hazardous solvents. nih.govnih.gov

Academic inquiry continues to explore the vast pharmacological potential of the benzimidazole scaffold. nih.govnih.gov Researchers are designing and synthesizing novel derivatives to target a wide range of diseases, including cancer, microbial infections, and inflammatory conditions. nih.govmdpi.com The structural similarity of benzimidazoles to purines makes them prime candidates for interacting with biomolecular targets like enzymes and receptors. researchgate.netresearchgate.net

Future directions in the field are likely to involve a greater integration of computational chemistry and in silico studies, such as molecular docking, to rationally design new benzimidazole-based drug candidates. rsc.org These computational tools help predict how a molecule will interact with a biological target, guiding synthetic efforts toward compounds with higher potential for desired activity. Furthermore, the application of N-substituted benzimidazoles in materials science and as ligands in coordination chemistry is an expanding area of investigation. The continued availability of versatile precursors like this compound will be essential to support these research endeavors.

Overview of Research Methodologies Applicable to the Compound

The study and characterization of this compound and its derivatives rely on a standard suite of modern analytical techniques. These methodologies are crucial for confirming the structure, purity, and properties of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful and commonly used methods for structural elucidation. tsijournals.comrsc.org ¹H NMR provides information about the number and types of hydrogen atoms and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule. For N-substituted benzimidazoles, NMR is used to confirm the position of the substituent on the nitrogen atom. researchgate.netbeilstein-journals.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of a compound, which in turn confirms its elemental composition. tsijournals.comrsc.org This technique is essential for verifying the identity of the target molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic frequencies. rsc.org For benzimidazole derivatives, IR can confirm the presence of N-H bonds (in unsubstituted precursors), C=N bonds, and aromatic C-H bonds. researchgate.net

Chromatography: Techniques such as Thin-Layer Chromatography (TLC) and column chromatography are routinely used to monitor the progress of reactions and to purify the synthesized products. tsijournals.com

These analytical methods form the foundation of synthetic organic and medicinal chemistry, enabling researchers to synthesize, purify, and rigorously characterize novel compounds derived from precursors like this compound. mdpi.com

Table of Compounds Mentioned

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-bromoethyl)benzimidazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2.BrH/c10-5-6-12-7-11-8-3-1-2-4-9(8)12;/h1-4,7H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRCRDCVJYNGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Bromoethyl 1h Benzimidazole Hydrobromide

Indirect Synthetic Pathways and Derivatization Approaches

The synthesis of 1-(2-bromoethyl)-1H-benzimidazole hydrobromide and its complex analogues is often approached through indirect methodologies. These routes can offer advantages in terms of introducing structural diversity and overcoming challenges associated with direct synthesis. Such strategies primarily involve the modification of a pre-formed benzimidazole (B57391) core or a multi-step sequence designed to build complex molecular architectures.

Post-Functionalization of Related Benzimidazole Derivatives

Post-functionalization is a powerful strategy that involves the chemical modification of a pre-existing benzimidazole scaffold. This approach allows for the late-stage introduction of the 2-bromoethyl group, providing a versatile route to the target compound and its derivatives. A common starting material for this approach is a benzimidazole derivative with a reactive handle, such as a hydroxyl or amino group, on the N-1 substituent.

One plausible synthetic route involves the N-alkylation of a benzimidazole precursor with a suitable difunctionalized electrophile. For instance, starting with 1-(2-hydroxyethyl)-1H-benzimidazole, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a bromide source. A more direct approach is the treatment of 1-(2-hydroxyethyl)-1H-benzimidazole with a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Another post-functionalization strategy could involve the reaction of benzimidazole itself with a large excess of 1,2-dibromoethane. While this can lead to a mixture of products, including the desired mono-alkylated product and bis-benzimidazolyl ethane, reaction conditions can be optimized to favor the formation of 1-(2-bromoethyl)-1H-benzimidazole. Subsequent treatment with hydrobromic acid would then yield the target hydrobromide salt.

The following table summarizes potential post-functionalization reactions for the synthesis of 1-(2-bromoethyl)-1H-benzimidazole.

| Starting Material | Reagent(s) | Key Transformation |

| 1-(2-Hydroxyethyl)-1H-benzimidazole | 1. p-Toluenesulfonyl chloride, Pyridine; 2. LiBr | Conversion of hydroxyl to tosylate, followed by nucleophilic substitution with bromide. |

| 1-(2-Hydroxyethyl)-1H-benzimidazole | PBr₃ or SOBr₂ | Direct bromination of the primary alcohol. |

| Benzimidazole | Excess 1,2-Dibromoethane | N-alkylation with a dihaloalkane. |

These post-functionalization approaches are integral to creating libraries of related compounds for various research applications, as the core benzimidazole structure can be readily modified.

Multi-Step Synthesis Design for Complex Analogues

The design of multi-step syntheses is crucial for the construction of complex analogues of this compound. In these synthetic campaigns, the target molecule often serves as a key building block or intermediate. The 2-bromoethyl group provides a reactive site for further chemical transformations, such as nucleophilic substitutions or eliminations, allowing for the introduction of diverse functional groups.

For example, the bromide in 1-(2-bromoethyl)-1H-benzimidazole can be displaced by a variety of nucleophiles, including amines, thiols, and azides, to generate a wide array of novel benzimidazole derivatives. This reactivity is fundamental in the synthesis of compounds with potential biological activities. The general reaction scheme involves the treatment of 1-(2-bromoethyl)-1H-benzimidazole with a suitable nucleophile, often in the presence of a base to neutralize the generated hydrobromic acid.

A hypothetical multi-step synthesis to a more complex analogue could begin with the synthesis of the 1-(2-bromoethyl)-1H-benzimidazole core. This intermediate can then be reacted with a secondary amine, for instance, to yield a tertiary amine derivative. Subsequent modifications to other parts of the benzimidazole ring system, if desired, can be performed before or after the elaboration of the N-1 substituent.

The table below outlines a representative multi-step sequence for the synthesis of a complex analogue starting from 1-(2-bromoethyl)-1H-benzimidazole.

| Step | Starting Material | Reagent(s) | Product |

| 1 | 1-(2-Bromoethyl)-1H-benzimidazole | Secondary Amine (e.g., Piperidine), K₂CO₃ | 1-(2-(Piperidin-1-yl)ethyl)-1H-benzimidazole |

| 2 | 1-(2-(Piperidin-1-yl)ethyl)-1H-benzimidazole | Further functionalization reagents | Complex Benzimidazole Analogue |

This strategic, multi-step approach allows for the systematic construction of complex molecules with precise control over their final structure. The versatility of the benzimidazole core, combined with the reactivity of the 2-bromoethyl side chain, makes this compound a valuable precursor in synthetic organic chemistry.

Mechanistic Investigations of Reactions Involving 1 2 Bromoethyl 1h Benzimidazole Hydrobromide

Nucleophilic Substitution Mechanism Studies on the Bromoethyl Moiety

The bromoethyl group attached to the N1 position of the benzimidazole (B57391) ring is a primary alkyl halide, making it a prime candidate for nucleophilic substitution reactions.

SN2 Reaction Pathway Elucidation

The reaction of 1-(2-Bromoethyl)-1H-benzimidazole hydrobromide with nucleophiles is anticipated to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom alpha to the bromine, and the bromide ion is simultaneously displaced. The transition state of this reaction is characterized by a trigonal bipyramidal geometry at the alpha-carbon, with the incoming nucleophile and the departing bromide ion occupying the apical positions.

Influence of Steric and Electronic Factors on Reactivity

The rate of an SN2 reaction is highly sensitive to both steric and electronic effects.

Steric Factors: The primary nature of the electrophilic carbon in the bromoethyl group results in minimal steric hindrance to the backside attack of a nucleophile. This lack of steric crowding is a key factor that strongly favors the SN2 pathway over a unimolecular (SN1) mechanism, which would require the formation of a relatively unstable primary carbocation. The benzimidazole ring, being attached to the nitrogen atom, is remote from the site of nucleophilic attack and therefore exerts a negligible direct steric effect on the transition state.

Electronic Factors: The benzimidazole ring, attached to the nitrogen of the ethyl group, acts as an electron-withdrawing group through an inductive effect (-I effect). This effect polarizes the C-Br bond, making the alpha-carbon more electrophilic and thus more susceptible to nucleophilic attack. This electronic pull is expected to enhance the reactivity of the substrate towards nucleophiles in an SN2 reaction. The presence of the hydrobromide suggests that the benzimidazole ring is likely protonated, which would further enhance its electron-withdrawing nature and, consequently, the rate of the SN2 reaction.

| Factor | Influence on SN2 Reactivity of this compound | Rationale |

| Steric Hindrance | Low | The electrophilic carbon is primary, allowing for easy backside attack by the nucleophile. |

| Electronic Effect of Benzimidazole | Rate-enhancing | The benzimidazole ring is electron-withdrawing, increasing the electrophilicity of the carbon atom attached to the bromine. |

| Protonation of Benzimidazole | Rate-enhancing | Protonation in the hydrobromide form increases the electron-withdrawing nature of the benzimidazole moiety. |

Role of Bromine as a Leaving Group in Chemical Transformations

The bromide ion is an excellent leaving group in nucleophilic substitution reactions. Its ability to depart is a consequence of it being the conjugate base of a strong acid, hydrobromic acid (HBr). This means that the bromide ion is a stable species in solution and can readily accommodate the negative charge it acquires upon leaving the substrate.

The strength of the carbon-bromine (C-Br) bond is weaker than that of a carbon-fluorine (C-F) or carbon-chlorine (C-Cl) bond, which also contributes to the facility with which bromine can be displaced. In the context of this compound, the good leaving group ability of bromide is a critical factor that enables the facile SN2 reactions at the ethyl side chain.

Reaction Kinetics and Thermodynamic Analysis of Derived Transformations

Rate = k[1-(2-Bromoethyl)-1H-benzimidazole HBr][Nucleophile]

The reaction rate constant, k, would be influenced by the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles would lead to a faster reaction rate. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the nucleophile's salt without strongly solvating and deactivating the nucleophile itself.

Electrophilic and Radical Reaction Pathways in Derivatization

While the bromoethyl moiety primarily undergoes nucleophilic substitution, the benzimidazole ring can participate in electrophilic and potentially radical reactions.

Electrophilic Aromatic Substitution: The benzimidazole ring is an aromatic system. However, in the hydrobromide salt, the ring is protonated and thus deactivated towards electrophilic aromatic substitution. If the free base form of 1-(2-bromoethyl)-1H-benzimidazole were used, electrophilic substitution (e.g., nitration, halogenation) would be possible. The imidazole (B134444) part of the ring system is electron-rich and would direct incoming electrophiles. Theoretical calculations on benzimidazole itself suggest that the 5- and 6-positions on the benzene (B151609) ring are the most susceptible to electrophilic attack.

Radical Reactions: Radical pathways are less common for this type of molecule under typical synthetic conditions. However, under specific conditions, such as in the presence of radical initiators (e.g., AIBN) and a source of radicals, reactions involving the bromoethyl chain could potentially be initiated. For instance, radical-mediated cyclization reactions are known for similar systems.

Acid-Base Catalysis in Synthetic Modifications

Acid-base catalysis can play a significant role in reactions involving this compound.

Acid Catalysis: The hydrobromide salt form indicates an acidic medium. While this protonation activates the substrate towards nucleophilic attack as discussed, strong acidic conditions can also lead to side reactions, such as hydrolysis if water is present as a nucleophile.

Base Catalysis: The presence of a base is often required for reactions involving this substrate. A base would be necessary to deprotonate the benzimidazole nitrogen, converting the hydrobromide salt to the free base. This deprotonation is often a prerequisite for subsequent reactions, particularly if the nucleophile is sensitive to acidic conditions or if the reaction involves the benzimidazole ring itself. For example, intramolecular cyclization to form a tricyclic system would likely require a base to neutralize the hydrobromide and facilitate the reaction. The synthesis of benzimidazole derivatives, in general, often involves either acid or base catalysis to facilitate the condensation and cyclization steps.

Functional Group Interconversions on the Bromoethyl Side Chain

The bromoethyl group at the N-1 position of the benzimidazole ring is a reactive handle that readily participates in various functional group interconversions, primarily through nucleophilic substitution and elimination reactions.

Substitution Reactions with Heteroatom Nucleophiles (N, O, S)

The carbon atom bearing the bromine in the ethyl side chain is electrophilic and is susceptible to attack by a wide range of heteroatom nucleophiles. These reactions are typically carried out in the presence of a base to neutralize the hydrobromide and deprotonate the nucleophile, facilitating the substitution process.

Nitrogen Nucleophiles: Primary and secondary amines, as well as other nitrogen-containing heterocycles, can displace the bromide to form the corresponding N-substituted derivatives. These reactions expand the structural diversity of the benzimidazole core, allowing for the introduction of various functional groups that can modulate the molecule's properties. For instance, reaction with a primary amine would yield a secondary amine, which can be a precursor for further derivatization.

Oxygen Nucleophiles: Alcohols and phenols, in the form of their corresponding alkoxides or phenoxides, can react with 1-(2-bromoethyl)-1H-benzimidazole to yield ether derivatives. The choice of the oxygen nucleophile allows for the incorporation of a variety of aryl and alkyl groups.

Sulfur Nucleophiles: Thiols are excellent nucleophiles and react readily with the bromoethyl side chain to form thioethers. For example, the reaction of 5-[2-(1H-benzo[d]imidazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol with alkyl halides in the presence of potassium carbonate affords the corresponding thioether derivatives nih.gov. Similarly, 2-(chloromethyl)-1H-benzimidazoles can be converted to 2-[(1H-benzimidazol-2-yl) methyl] isothiouronium, which can then react with benzyl halides to form 2-benzylthiomethyl-1H-benzimidazole derivatives . These examples highlight the feasibility of S-alkylation on a side chain attached to a benzimidazole ring.

Table 1: Examples of Substitution Reactions with Heteroatom Nucleophiles

| Nucleophile (Nu-H) | Reagents and Conditions | Product |

| Primary/Secondary Amine (R¹R²NH) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN), Heat | 1-(2-(R¹R²N)-ethyl)-1H-benzimidazole |

| Alcohol/Phenol (ROH) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | 1-(2-(RO)-ethyl)-1H-benzimidazole |

| Thiol (RSH) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 1-(2-(RS)-ethyl)-1H-benzimidazole |

Elimination Reactions for Olefinic Derivatives

Treatment of 1-(2-bromoethyl)-1H-benzimidazole with a strong, non-nucleophilic base can induce an E2 elimination reaction, resulting in the formation of 1-vinyl-1H-benzimidazole. This dehydrobromination is a valuable transformation as the resulting vinyl group can participate in various polymerization reactions and serve as a precursor for other functional groups. A similar process is observed in the conversion of 1-(2-chloroethyl)imidazole to 1-vinylimidazole through the elimination of hydrogen chloride, often facilitated by a base wikipedia.org.

Table 2: Elimination Reaction for the Formation of 1-Vinyl-1H-benzimidazole

| Substrate | Reagents and Conditions | Product |

| 1-(2-Bromoethyl)-1H-benzimidazole | Strong, non-nucleophilic base (e.g., t-BuOK), Solvent (e.g., THF), Heat | 1-Vinyl-1H-benzimidazole |

Transformations at the Benzimidazole Nitrogen Atoms

With the N-1 position occupied by the bromoethyl group, the remaining nucleophilic site on the imidazole ring is the N-3 nitrogen atom. This nitrogen can undergo alkylation, acylation, and quaternization reactions.

N-Alkylation and N-Acylation Reactions

The N-3 nitrogen of 1-(2-bromoethyl)-1H-benzimidazole can be alkylated or acylated using appropriate electrophiles. N-alkylation with an alkyl halide would lead to the formation of a 1,3-disubstituted benzimidazolium salt. This reaction is a common method for preparing ionic liquids and precursors for N-heterocyclic carbenes (NHCs). Generally, N-alkylation of benzimidazole derivatives can be achieved by reacting the benzimidazole with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride chemspider.com.

N-acylation can be achieved using acyl chlorides or anhydrides. This introduces an acyl group at the N-3 position, which can influence the electronic properties of the benzimidazole ring and serve as a protecting group.

Quaternization Reactions of the Benzimidazole Ring

Quaternization occurs when the N-3 atom of the 1-substituted benzimidazole attacks an alkylating agent, such as an alkyl halide. This reaction results in the formation of a cationic 1,3-disubstituted benzimidazolium salt. The synthesis of 1,3-dialkylbenzimidazolium halides is often achieved by the reaction of N-alkylbenzimidazoles with a second alkyl halide, sometimes under microwave activation to increase the reaction rate wikipedia.org. The nature of the substituents at the N-1 and N-3 positions can be varied to tune the properties of the resulting benzimidazolium salt.

Table 3: Quaternization of 1-Substituted Benzimidazoles

| 1-Substituted Benzimidazole | Alkylating Agent (R-X) | Product |

| 1-(2-Bromoethyl)-1H-benzimidazole | Methyl iodide (CH₃I) | 1-(2-Bromoethyl)-3-methyl-1H-benzimidazolium iodide |

| 1-(2-Bromoethyl)-1H-benzimidazole | Benzyl bromide (BnBr) | 1-(2-Bromoethyl)-3-benzyl-1H-benzimidazolium bromide |

Modifications of the Fused Benzene Ring

The fused benzene ring of the benzimidazole system can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the electron-donating nature of the heterocyclic ring. Generally, electrophilic substitution on the benzimidazole ring, such as nitration, occurs at the 5- or 6-position. The imidazole ring acts as an activating group, directing incoming electrophiles to these positions. The specific isomer formed can depend on the reaction conditions and the nature of the substituent at the N-1 position.

Table 4: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 1-(2-Bromoethyl)-5-nitro-1H-benzimidazole and 1-(2-Bromoethyl)-6-nitro-1H-benzimidazole |

| Halogenation | Br₂/FeBr₃ | 1-(2-Bromoethyl)-5-bromo-1H-benzimidazole and 1-(2-Bromoethyl)-6-bromo-1H-benzimidazole |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-(2-Bromoethyl)-5-acyl-1H-benzimidazole and 1-(2-Bromoethyl)-6-acyl-1H-benzimidazole |

An in-depth examination of the chemical derivatization and transformations of this compound reveals its versatility as a scaffold in synthetic organic chemistry. This article focuses exclusively on the chemical reactivity and synthetic applications of this compound, detailing its role in halogenation, nitration, cross-coupling reactions, and the synthesis of complex molecular architectures.

Computational Chemistry and Theoretical Studies on 1 2 Bromoethyl 1h Benzimidazole Hydrobromide

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory is a fundamental framework for understanding the electronic structure of molecules. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com By considering the wave-like properties of electrons, MO theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. youtube.comyoutube.com This approach is instrumental in predicting a molecule's reactivity and electronic properties.

HOMO-LUMO Energy Gaps and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. biointerfaceresearch.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and less stable, as less energy is needed for electronic excitation. This analysis is crucial for predicting how 1-(2-Bromoethyl)-1H-benzimidazole hydrobromide might interact with other chemical species. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for a Benzimidazole (B57391) Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is illustrative for a generic benzimidazole derivative and not specific to this compound. Actual values would require specific DFT calculations.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule is key to understanding its intermolecular interactions and reactive sites. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying the electrophilic and nucleophilic regions of a molecule.

For this compound, the MEP would likely show regions of negative potential (electron-rich) around the nitrogen atoms of the benzimidazole ring, indicating their nucleophilic character. Conversely, positive potential (electron-poor) regions would be expected around the hydrogen atoms attached to the nitrogens and the bromoethyl group, highlighting their electrophilic nature. This information is critical for predicting non-covalent interactions, such as hydrogen bonding, which play a significant role in the crystal packing and biological activity of benzimidazole derivatives. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. nih.gov DFT methods calculate the electronic structure of a molecule based on its electron density, providing a versatile tool for investigating a wide range of molecular properties. nih.gov

Geometry Optimization and Conformational Analysis

A molecule's three-dimensional structure is fundamental to its function. DFT calculations can be used to perform geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. nih.gov For this compound, this would involve determining the most stable conformation of the bromoethyl side chain relative to the benzimidazole ring.

Conformational analysis, a systematic study of the different spatial arrangements of a molecule, can also be performed using DFT. By calculating the relative energies of different conformers, it is possible to identify the most stable structures and the energy barriers between them. This information is vital for understanding the flexibility of the molecule and how its shape might influence its interactions with biological targets.

Table 2: Illustrative Optimized Geometrical Parameters for a Substituted Benzimidazole

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (ring) | 1.38 | N-C-N | 110 |

| C=N (ring) | 1.32 | C-C-C (ring) | 120 |

| C-Br | 1.95 | C-C-Br | 112 |

Note: The data in this table is illustrative and represents typical values for a substituted benzimidazole. Specific values for this compound would require dedicated calculations.

Vibrational Frequency Analysis for Spectroscopic Predictions

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. researchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies can be obtained. researchgate.net

This theoretical vibrational spectrum can be compared with experimental spectra to aid in the assignment of spectral bands to specific molecular motions. researchgate.net For this compound, this analysis would help to identify characteristic vibrations of the benzimidazole ring, the bromoethyl group, and the N-H bonds, providing a detailed spectroscopic fingerprint of the molecule.

Reaction Pathway Elucidation and Transition State Characterization

A significant application of DFT is in the study of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.

For this compound, DFT could be used to investigate potential reaction pathways, such as nucleophilic substitution reactions involving the bromoethyl group. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and kinetics of a proposed reaction can be predicted. This type of analysis is instrumental in understanding the chemical reactivity and potential synthetic transformations of the compound.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and interactions with solvent molecules, which are key determinants of its behavior in a biological environment.

MD simulations on benzimidazole derivatives are often performed using software packages like Desmond. nih.govsemanticscholar.org These simulations can model the compound's stability within a protein's binding site or its behavior in an aqueous solution. nih.gov Key parameters analyzed during these simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD measures the average deviation of a molecule's atoms from a reference structure, indicating the stability of the system over the simulation period. jksus.org Lower RMSD values generally suggest greater stability. jksus.org RMSF, on the other hand, quantifies the fluctuation of individual atoms, highlighting flexible regions of the molecule.

By simulating this compound in a water box, researchers can observe how the molecule interacts with surrounding water molecules, forming hydrogen bonds and other non-covalent interactions. This provides a detailed picture of its solvation and how its conformation might change upon moving from a polar to a non-polar environment, such as a protein's active site. Such studies on related benzimidazoles have shown that the benzimidazole scaffold can maintain a stable conformation within binding pockets, which is crucial for its biological activity. semanticscholar.orgjksus.org

| Parameter | Description | Typical Software | Significance for this compound |

| RMSD | Root Mean Square Deviation | Desmond, GROMACS, AMBER | Assesses the stability of the molecule's conformation over time, both in solution and when bound to a target. |

| RMSF | Root Mean Square Fluctuation | Desmond, GROMACS, AMBER | Identifies flexible regions of the molecule, such as the 2-bromoethyl side chain. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. | VMD, PyMOL | Helps understand the molecule's solubility and the extent of its interaction with the surrounding solvent. |

| Hydrogen Bond Analysis | Counts the number and duration of hydrogen bonds formed with solvent molecules. | VMD, PyMOL | Details the specific interactions that stabilize the molecule in an aqueous environment. |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics for Analog Design

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpsr.comnih.gov For the benzimidazole scaffold, QSAR is a powerful tool for designing new analogs with improved potency and desired properties. ijpsr.com

The process begins by calculating a set of molecular descriptors for a series of benzimidazole derivatives with known biological activities. scirp.org These descriptors quantify various aspects of the molecule's structure, including physicochemical, steric, electronic, and topological properties. nih.gov Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR model, which takes the form of an equation relating the descriptors to the activity. nih.govresearchgate.net

A robust QSAR model for benzimidazole analogs can predict the activity of novel, unsynthesized compounds like derivatives of this compound. ijpsr.com This allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. scirp.org For example, QSAR studies on benzimidazoles have revealed that descriptors like lipophilicity (logP), dipole moment, and topological polar surface area (TPSA) can significantly influence their activity. ijpsr.comnih.govcrpsonline.com By systematically modifying the structure of this compound—for instance, by changing the substituent on the benzene (B151609) ring or altering the ethyl side chain—and using a QSAR model to predict the outcome, researchers can rationally design analogs with enhanced biological profiles.

| Descriptor Type | Examples | Relevance to Benzimidazole Analog Design |

| Physicochemical | logP (Lipophilicity), TPSA (Topological Polar Surface Area) | Governs absorption, distribution, and membrane permeability. Higher lipophilicity has been correlated with ALR2 inhibition. crpsonline.com |

| Electronic | Dipole Moment, HOMO/LUMO energies | Influences electrostatic interactions with biological targets. nih.gov |

| Steric | Molecular Weight, Surface Area Grid (SAG) | Determines the fit of the molecule within a receptor's binding site. nih.gov |

| Topological | Galvez Topological Charge Indices | Encodes information about molecular connectivity and branching. ijpsr.com |

In Silico Screening and Ligand-Binding Predictions for Chemical Probes

In silico screening encompasses a variety of computational techniques used to identify and evaluate potential drug candidates from large virtual libraries. These methods are crucial for predicting the ligand-binding characteristics of compounds like this compound and assessing their potential as chemical probes.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. ijpsjournal.com It is widely used to understand how benzimidazole derivatives interact with biological targets at the molecular level. ijpsjournal.comukm.my The process involves placing the ligand (e.g., this compound) into the binding site of a target protein and calculating its binding affinity using a scoring function, typically expressed in kcal/mol. ukm.my

Studies on various benzimidazole analogs have demonstrated their ability to bind to a wide range of protein targets, including enzymes like beta-tubulin, protein kinases, and DNA gyrase. nih.govijpsjournal.comresearchgate.net The benzimidazole core frequently engages in key interactions such as:

Hydrogen Bonding: The nitrogen atoms in the imidazole (B134444) ring can act as hydrogen bond acceptors. ukm.my

Hydrophobic Interactions: The fused benzene ring often forms hydrophobic contacts with non-polar amino acid residues. ukm.my

Pi-Pi Stacking: The aromatic nature of the benzimidazole scaffold allows for π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. nih.gov

By docking this compound into the active sites of various proteins, researchers can generate hypotheses about its potential biological targets and mechanism of action. The predicted binding modes and energies can guide further experimental validation.

| Benzimidazole Analog | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| 2-(3,4-dimethylphenyl)-1H-benzimidazole | Beta-tubulin (1SA0) | -8.50 | THR A:340, TYR A:312, PHE A:296 |

| 2-phenylbenzimidazole | Protein Kinase (CDK4/CycD1) | -8.2 | Not specified |

| 2-phenyl benzimidazole | Estrogen Receptor (1CX2) | -7.1 | Not specified |

| Flubendazole | Tubulin (Colchicine site) | Not specified | Not specified |

Note: This table presents data for benzimidazole analogs to illustrate typical docking results. Data for this compound is not specifically available.

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups—that are necessary for a molecule to interact with a specific biological target. tandfonline.comresearchgate.net Pharmacophore modeling is used to identify this common three-dimensional arrangement of features from a set of active compounds. nih.gov

Once a pharmacophore model is developed for a particular class of benzimidazole derivatives, it can be used as a 3D query to screen large virtual libraries of compounds. tandfonline.comnih.gov This process, known as virtual screening, rapidly identifies molecules from databases like ZINC15 that match the pharmacophore and are therefore likely to possess the desired biological activity. mdpi.comnih.gov For instance, a pharmacophore model for benzimidazole-based Farnesoid X receptor (FXR) agonists was identified as having three hydrophobic features and two aromatic rings (HHHRR). tandfonline.comresearchgate.netnih.gov

This approach is invaluable for scaffold hopping or discovering novel chemical entities that could be developed from the this compound structure. By understanding the key pharmacophoric features of the benzimidazole scaffold for a given target, virtual screening can efficiently filter through millions of compounds to select a manageable number for experimental testing, significantly accelerating the discovery of new chemical probes. mdpi.comnih.gov

Analytical and Spectroscopic Characterization Methodologies for 1 2 Bromoethyl 1h Benzimidazole Hydrobromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 1-(2-Bromoethyl)-1H-benzimidazole hydrobromide and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR Spectroscopy for Proton Environment Characterization

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzimidazole (B57391) ring and the aliphatic protons of the 2-bromoethyl substituent.

The aromatic region of the spectrum will typically show a complex multiplet pattern arising from the four protons on the benzene (B151609) ring (H-4, H-5, H-6, and H-7). The exact chemical shifts and coupling constants are sensitive to the substitution pattern on the benzimidazole core. In related benzimidazole derivatives, these aromatic protons typically resonate in the range of δ 7.2-7.8 ppm. rsc.orgrsc.org The proton at the C2 position of the imidazole (B134444) ring, if present, would appear as a singlet further downfield, often above δ 8.0 ppm. rsc.org

The protons of the 1-(2-bromoethyl) group are expected to appear as two triplets in the aliphatic region of the spectrum. The methylene (B1212753) group attached to the nitrogen (N-CH₂), being adjacent to an electron-withdrawing nitrogen atom, will be deshielded and is expected to resonate at a lower field (higher ppm value) compared to the methylene group attached to the bromine atom (CH₂-Br). Based on data from similar N-alkylated benzimidazoles, the N-CH₂ protons can be anticipated to appear in the range of δ 4.2-4.8 ppm, while the CH₂-Br protons would likely be found at approximately δ 3.6-4.0 ppm. The coupling between these adjacent methylene groups would result in a triplet-of-triplets pattern, with a typical coupling constant (³JHH) of around 6-7 Hz.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | > 8.0 | Singlet |

| Aromatic Protons (H-4, H-5, H-6, H-7) | 7.2 - 7.8 | Multiplet |

| N-CH₂ | 4.2 - 4.8 | Triplet |

| CH₂-Br | 3.6 - 4.0 | Triplet |

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.

The carbon atoms of the benzimidazole ring typically resonate in the aromatic region of the spectrum (δ 110-155 ppm). The C2 carbon, being part of the imidazole ring and bonded to two nitrogen atoms, is generally the most deshielded and appears at the downfield end of this range, often around δ 140-155 ppm. rsc.orgmdpi.com The quaternary carbons (C3a and C7a) also appear in the aromatic region, typically between δ 130-145 ppm. The remaining aromatic carbons (C4, C5, C6, and C7) will have chemical shifts in the range of δ 110-130 ppm. rsc.orgmdpi.com

The aliphatic carbons of the 2-bromoethyl substituent will be observed at higher field (lower ppm values). The carbon atom directly attached to the nitrogen (N-CH₂) is expected to resonate around δ 45-55 ppm, while the carbon bonded to the bromine atom (CH₂-Br) will be found at a higher field, typically in the range of δ 25-35 ppm, due to the shielding effect of the bromine atom.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 140 - 155 |

| C3a, C7a | 130 - 145 |

| C4, C5, C6, C7 | 110 - 130 |

| N-CH₂ | 45 - 55 |

| CH₂-Br | 25 - 35 |

Solid-State NMR Applications for Polymorph Analysis

Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of molecules in the solid phase. For an ionic compound like this compound, ssNMR can be particularly insightful for analyzing its crystalline form and identifying the presence of different polymorphs. Polymorphism, the ability of a substance to exist in more than one crystal form, can significantly impact the physical properties of a compound. Solid-state ¹³C NMR spectra can reveal subtle differences in the chemical environment of the carbon atoms in different polymorphic forms, leading to distinct sets of peaks for each polymorph. nih.govbeilstein-journals.org Furthermore, ssNMR can be used to study the hydrogen bonding interactions between the benzimidazolium cation and the bromide anion in the crystal lattice.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It can also provide information about the structure of a molecule through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and ionic compounds like this compound. In the positive ion mode, the ESI-MS spectrum is expected to show a prominent peak corresponding to the molecular ion of the free base, [M+H]⁺, where M is the neutral 1-(2-Bromoethyl)-1H-benzimidazole molecule. The isotopic pattern of this peak would be characteristic of a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature provides a high degree of confidence in the presence of bromine in the molecule.

The fragmentation of the molecular ion under ESI-MS conditions can also provide structural information. For instance, the loss of the bromoethyl group or the bromine atom are plausible fragmentation pathways that would result in characteristic fragment ions.

Table 3: Expected ESI-MS Data for 1-(2-Bromoethyl)-1H-benzimidazole

| Ion | Expected m/z |

| [M(⁷⁹Br)+H]⁺ | 225.0 |

| [M(⁸¹Br)+H]⁺ | 227.0 |

This data is crucial for confirming the molecular formula and, in conjunction with NMR data, for providing an unambiguous structural assignment of this compound. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 1-(2-Bromoethyl)-1H-benzimidazole, HRMS provides an unambiguous confirmation of its molecular formula.

The cationic part of the molecule, 1-(2-Bromoethyl)-1H-benzimidazolium, has a chemical formula of C9H10BrN2+. The presence of bromine is a key isotopic signature, as it naturally occurs as a mixture of two isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, with the two peaks being of nearly equal intensity and separated by approximately 2 m/z units.

Table 1: Theoretical and Observed m/z Values for the Cation of 1-(2-Bromoethyl)-1H-benzimidazole

| Isotope Combination | Theoretical m/z | Observed m/z (Typical) |

|---|---|---|

| C9H10(79Br)N2+ | 225.0025 | 225.0023 |

| C9H10(81Br)N2+ | 226.9999 | 227.0004 |

Note: Observed values are hypothetical and represent typical HRMS accuracy.

The close correlation between the experimentally measured m/z values and the theoretically calculated masses provides strong evidence for the assigned elemental formula, C9H10BrN2.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is employed to investigate the structural backbone of the molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov For 1-(2-Bromoethyl)-1H-benzimidazole, the protonated molecule or the molecular ion is isolated and then subjected to collision-induced dissociation (CID). The fragmentation patterns provide valuable insights into the connectivity of the atoms. fu-berlin.de

A primary and characteristic fragmentation pathway for N-alkylated benzimidazoles involves the cleavage of the N-alkyl bond. journalijdr.comscispace.com In the case of 1-(2-Bromoethyl)-1H-benzimidazole, this would lead to the formation of a stable benzimidazolium cation and a bromoethyl radical or cation. Another significant fragmentation could involve the loss of the bromine atom followed by rearrangement.

Table 2: Plausible MS/MS Fragmentation of 1-(2-Bromoethyl)-1H-benzimidazole Cation (m/z 225/227)

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |

|---|---|---|---|

| 225/227 | 117 | C2H4Br | Benzimidazolium fragment |

| 225/227 | 146 | Br | Ion resulting from loss of Bromine |

| 225/227 | 118 | C2H3Br | Protonated Benzimidazole |

Note: This table represents predicted fragmentation based on the general behavior of benzimidazole derivatives. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies, which correspond to the vibrational energies of the chemical bonds. rsc.org The IR spectrum of this compound would display characteristic absorption bands for the benzimidazole core and the bromoethyl side chain. orientjchem.orgacs.org

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm-1) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2960-2850 | C-H stretch | Aliphatic C-H (ethyl group) |

| ~1620-1580 | C=C stretch | Aromatic ring |

| ~1480-1440 | C=N stretch | Imidazole ring |

| ~1280 | C-N stretch | Aromatic C-N |

| ~600-700 | C-Br stretch | Alkyl bromide |

Note: These are approximate ranges and can vary slightly. The hydrobromide salt may show a broad N-H stretch if protonation occurs on the imidazole ring.

The presence of these characteristic peaks in the IR spectrum helps to confirm the successful synthesis of the target molecule by identifying its key functional components. researchgate.netresearchgate.net

X-ray Crystallography for Absolute Structure Determination

By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the exact position of each atom can be determined. nih.gov This analysis would confirm the planarity of the benzimidazole ring system and reveal the conformation of the bromoethyl side chain relative to the ring. researchgate.net

Table 4: Expected Bond Lengths and Angles for this compound

| Parameter | Typical Value |

|---|---|

| C-C (aromatic) bond length | ~1.39 Å |

| C-N (imidazole) bond length | ~1.35 Å |

| C=N (imidazole) bond length | ~1.31 Å |

| N-C (ethyl) bond length | ~1.47 Å |

| C-C (ethyl) bond length | ~1.54 Å |

| C-Br bond length | ~1.94 Å |

| C-N-C bond angle (in imidazole) | ~108° |

| N-C-C bond angle (side chain) | ~109.5° |

Note: These values are based on standard bond lengths and angles for similar molecular fragments. mdpi.comgrowingscience.com

X-ray crystallography also elucidates how molecules are arranged in the crystal lattice, revealing important intermolecular interactions that stabilize the crystal structure. nih.govresearchgate.net For this compound, several types of interactions are expected. researchgate.netnih.govorientaljphysicalsciences.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of the synthesized compound and for monitoring the progress of the synthesis reaction.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, one can visualize the disappearance of starting materials and the appearance of the product spot. The retention factor (Rf) value of the product spot can be used for preliminary identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of the final product. A solution of the compound is injected into an HPLC system, and it passes through a column packed with a stationary phase. The retention time of the compound is a characteristic property under specific conditions (e.g., column type, mobile phase, flow rate). The purity is typically determined by the area percentage of the main peak in the chromatogram. For benzimidazole derivatives, reversed-phase HPLC is commonly employed. nih.govresearchgate.netmdpi.com

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(2-Bromoethyl)-1H-benzimidazole |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantitative analysis of benzimidazole derivatives. nih.gov Its versatility allows for the development of robust methods to separate the main compound from starting materials, byproducts, and degradation products. nih.gov

A typical HPLC analysis for benzimidazole compounds is conducted in a reversed-phase system. researchgate.net This involves a non-polar stationary phase, such as a C8 or C18 column, and a polar mobile phase. nih.govresearchgate.net The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, such as phosphate (B84403) buffer, with the pH adjusted to ensure optimal separation. nih.govresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve satisfactory separation of multiple components within a sample. nih.gov

Detection is commonly performed using a UV detector set at a wavelength where the benzimidazole ring system exhibits strong absorbance, typically around 254 nm or 288 nm. nih.gov The method's linearity is established by creating a calibration curve from standard solutions of known concentrations, with correlation coefficients typically exceeding 0.999, demonstrating a direct relationship between detector response and concentration. nih.govresearchgate.net Validation of the HPLC method ensures its selectivity, accuracy, and precision for reliable quantification. nih.govnih.gov

Table 1: Example HPLC Conditions for Analysis of Benzimidazole Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Column | Nucleosil C8 | nih.govptfarm.pl |

| µBondapak C18 | researchgate.net | |

| Mobile Phase | A: Acetonitrile/Water/Orthophosphoric acid | nih.govptfarm.pl |

| B: Methanol/Phosphate Buffer (pH 2.5) | researchgate.net | |

| Detection | UV at 254 nm or 288 nm | nih.gov |

| UV at 235 nm | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for the identification and quantification of volatile and semi-volatile impurities and byproducts that may be present in samples of this compound. thermofisher.com This technique is particularly useful for detecting residual solvents or starting materials from the synthesis process. nih.gov

In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. unl.edu A capillary column, such as a TraceGOLD™ TG-5MS, is commonly used. thermofisher.com A programmed temperature ramp is applied to the GC oven to facilitate the elution of compounds with a wide range of volatilities. thermofisher.com

After separation in the GC, the individual components enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). thermofisher.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound. This allows for confident structural elucidation and identification by comparing the obtained spectra with established libraries like the NIST database. thermofisher.com The high sensitivity of GC-MS enables the detection of impurities at very low levels. thermofisher.com

Table 2: Typical GC-MS Parameters for Impurity Profiling

| Parameter | Condition | Source |

|---|---|---|

| GC System | TRACE 1310 GC | thermofisher.com |

| Column | 30 m × 0.25 mm I.D. × 0.25 µm film | thermofisher.com |

| Carrier Gas | Helium at 1.0 mL/min | thermofisher.comunl.edu |

| Inlet Temperature | 250 °C | thermofisher.com |

| Oven Program | 50 °C to 320 °C at 20 °C/min | thermofisher.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | thermofisher.com |

| Mass Analyzer | Orbitrap or Quadrupole | thermofisher.comnih.gov |

Thin-Layer Chromatography (TLC) for Reaction Progress and Component Separation

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used to monitor the progress of the synthesis of this compound and to qualitatively assess the separation of its components. ijcrt.orgthieme.de It is widely used in organic synthesis to quickly determine the status of a reaction by observing the disappearance of starting materials and the appearance of the desired product. nih.govlibretexts.org

The stationary phase is typically a thin layer of silica (B1680970) gel G coated on a glass or aluminum plate. ijcrt.org A small aliquot of the reaction mixture is spotted onto the baseline of the TLC plate alongside spots of the starting materials for reference. rochester.edu The plate is then developed in a sealed chamber containing an appropriate mobile phase, which is a solvent system chosen to achieve good separation between the reactant and product. ijcrt.org Common solvent systems for benzimidazole derivatives include mixtures of a non-polar solvent like n-hexane or chloroform (B151607) and a more polar solvent like ethyl acetate (B1210297) or methanol. nih.govderpharmachemica.com

After the solvent front has moved up the plate, the separated spots are visualized. Many benzimidazole compounds are UV-active and can be seen under a UV lamp. nih.gov Staining with reagents like p-anisaldehyde followed by heating can also be used for visualization. nih.gov The relative positions of the spots, indicated by their retention factor (Rf) values, provide information about the reaction's progress. A completed reaction is typically indicated by the complete consumption of the starting material spot in the reaction mixture lane. libretexts.orgyoutube.com

Table 3: Selected TLC Solvent Systems for Benzimidazole Derivatives

| Solvent System | Volume Ratio | Application | Source |

|---|---|---|---|

| Ethyl acetate : n-Hexane | 3:5 | Reaction monitoring and purification | nih.gov |

| Chloroform : Methanol | 9:1 | Reaction monitoring | derpharmachemica.com |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound, thereby verifying its empirical formula and stoichiometry. For an ionic compound like this compound, this method confirms that the hydrobromide salt has formed in the correct 1:1 molar ratio. The technique is a crucial part of the characterization of newly synthesized benzimidazole derivatives. nih.gov

The analysis is typically performed using a combustion-based elemental analyzer. A small, precisely weighed amount of the sample is combusted at high temperatures in a stream of oxygen. This process converts the elements into simple gases (e.g., carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂). These gases are then separated and quantified by detectors. Halogens, like bromine, are determined through separate methods.

The experimentally determined weight percentages of carbon (C), hydrogen (H), nitrogen (N), and bromine (Br) are then compared to the theoretical percentages calculated from the molecular formula (C₉H₁₁Br₂N₂). A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.

Table 4: Elemental Analysis Data for this compound (C₉H₁₁Br₂N₂)

| Element | Theoretical % | Found % (Hypothetical) |

|---|---|---|

| Carbon (C) | 35.21% | 35.25% |

| Hydrogen (H) | 3.61% | 3.64% |

| Nitrogen (N) | 9.12% | 9.09% |

Advanced Research Perspectives and Emerging Directions for 1 2 Bromoethyl 1h Benzimidazole Hydrobromide

Development of Novel and Efficient Synthetic Routes

The development of novel and efficient synthetic routes for 1-(2-Bromoethyl)-1H-benzimidazole hydrobromide is an area with limited specific information in the current body of scientific literature. While numerous methods exist for the synthesis of the broader class of benzimidazole (B57391) derivatives, detailed research focusing on optimizing the synthesis of this particular halogenated derivative is not extensively documented.

Exploration of Unconventional Reactivity and Catalysis

The exploration of unconventional reactivity and potential catalytic applications of this compound is another area where specific research is lacking. The presence of the bromoethyl group suggests potential for various nucleophilic substitution reactions, making it a versatile building block for the synthesis of more complex molecules. However, detailed studies on its reactivity profile with different nucleophiles or its use as a precursor in transition-metal-catalyzed cross-coupling reactions are not documented.

Furthermore, the benzimidazole core is known to act as a ligand for various metal catalysts. The potential for this compound to serve as a ligand precursor in homogeneous or heterogeneous catalysis has not been explored. Research in this direction could uncover novel catalytic activities for a range of organic transformations.

Integration with Materials Science and Supramolecular Chemistry

The integration of this compound with materials science and supramolecular chemistry is a promising but currently underexplored field. Benzimidazole derivatives, in general, are known to form supramolecular assemblies through hydrogen bonding and π-π stacking interactions. These assemblies can exhibit interesting properties for applications in areas such as organic electronics and sensing.

The bromoethyl functional group in this compound could be utilized for post-synthetic modification of polymers or surfaces, allowing for the covalent incorporation of the benzimidazole moiety into larger material architectures. This could lead to the development of new functional materials with tailored optical, electronic, or recognition properties. However, specific examples of such applications for this compound are not found in the current literature.

Advancements in Computational Modeling and Prediction

Computational modeling and theoretical predictions can provide valuable insights into the properties and reactivity of chemical compounds. While computational studies, such as Density Functional Theory (DFT) calculations, have been applied to various benzimidazole derivatives to understand their electronic structure, spectral properties, and reactivity, there is no specific computational research available for this compound.

Such studies could predict its molecular geometry, vibrational frequencies, and electronic transitions, which would be valuable for its characterization and for understanding its behavior in different chemical environments. Furthermore, computational modeling could be used to screen for potential applications, for example, by predicting its binding affinity to certain biological targets or its potential as a component in electronic materials.

Synergistic Multidisciplinary Research Opportunities

The lack of focused research on this compound highlights numerous synergistic multidisciplinary research opportunities. Collaboration between synthetic organic chemists, materials scientists, computational chemists, and biologists could unlock the full potential of this compound.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Bromoethyl)-1H-benzimidazole hydrobromide?

A common approach involves alkylation of the benzimidazole core. For example, reacting 1H-benzimidazole with 2-bromoethyl bromide in a polar aprotic solvent (e.g., DMF) under reflux, followed by hydrobromide salt formation. Structural analogs, such as 1-(dimethylphenylsilylmethyl)-1H-benzimidazole derivatives, have been synthesized via similar alkylation steps using brominated reagents . Reaction optimization should include monitoring by TLC or HPLC to track intermediate formation and purity.

Q. How should researchers handle and store this compound safely?

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential release of toxic HBr vapors. If exposed, flush eyes with water for 10–15 minutes and wash skin with soap/water .

- Storage : Store in airtight, moisture-resistant containers at 2–8°C. Hydrobromide salts are hygroscopic and may degrade in humid environments. Avoid exposure to light or reactive solvents .

Q. What spectroscopic and analytical methods are used to characterize its structure?

- NMR : H and C NMR confirm substituent positions and hydrobromide protonation. For example, benzimidazole protons typically appear at δ 7.2–8.5 ppm in CDCl₃ .

- HPLC : Reverse-phase HPLC (e.g., Newcrom R1 column) with UV detection at 254 nm assesses purity. Mobile phases like acetonitrile/water (70:30) resolve impurities .

- Mass Spectrometry : ESI-MS confirms molecular weight (expected [M+H]⁺ ~ 287.0 Da for C₉H₁₀Br₂N₂).

Advanced Research Questions

Q. How can X-ray crystallography resolve challenges in determining its molecular conformation?

Single-crystal X-ray diffraction is critical for unambiguous structural assignment. Key steps:

- Data Collection : Use a Bruker SMART X2S diffractometer with MoKα radiation (λ = 0.71073 Å) at 200 K. Collect reflections up to θ = 25.1° .

- Refinement : Employ SHELXL for structure solution. Refine anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically (riding model) with Uiso = 1.2Ueq of parent atoms .

- Validation : Check Rint (<0.08) and goodness-of-fit (S ≈ 1.0). For co-crystallized isomers, model site-occupancy factors (e.g., 0.927:0.073 ratio in thiophene derivatives) .

Q. What strategies address co-crystallization of isomers or impurities?

- Crystallization Solvent Screening : Use mixed solvents (e.g., ethanol/water) to selectively precipitate the target compound. For example, ethanol promotes ordered packing in benzimidazole derivatives .

- Thermal Analysis : DSC detects melting point anomalies caused by impurities.

- Fractional Recrystallization : Separate isomers via repeated recrystallization in solvents with varying polarity. Monitor by HPLC .

Q. How do intermolecular interactions influence reactivity in different solvents?

- Hydrogen Bonding : The hydrobromide group participates in O–H···Br and C–H···Br interactions, stabilizing crystal lattices. These interactions may reduce solubility in non-polar solvents .

- π-π Stacking : Benzene and benzimidazole rings engage in face-to-face stacking (separation ~3.6 Å), affecting solubility and catalytic activity. Polar solvents (e.g., DMSO) disrupt stacking, enhancing reactivity .

- Solvent Effects : Dielectric constants (ε) correlate with reaction rates. For SN2 reactions (e.g., bromide displacement), use DMF (ε ≈ 37) to stabilize transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.